molecular formula C21H25N3O5S B11227576 5-(methylsulfonyl)-N-[2-(propan-2-ylcarbamoyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

5-(methylsulfonyl)-N-[2-(propan-2-ylcarbamoyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11227576
M. Wt: 431.5 g/mol
InChI Key: ZHVMNVDCJZENEL-UHFFFAOYSA-N
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Description

5-(methylsulfonyl)-N-[2-(propan-2-ylcarbamoyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazepine ring, a methylsulfonyl group, and a propan-2-ylcarbamoyl group.

Preparation Methods

The synthesis of 5-(methylsulfonyl)-N-[2-(propan-2-ylcarbamoyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the benzoxazepine ring, followed by the introduction of the methylsulfonyl group and the propan-2-ylcarbamoyl group. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(methylsulfonyl)-N-[2-(propan-2-ylcarbamoyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other benzoxazepine derivatives and sulfonyl-containing molecules. Compared to these compounds, 5-(methylsulfonyl)-N-[2-(propan-2-ylcarbamoyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide is unique due to its specific combination of functional groups and its potential applications. Some similar compounds include:

  • 2-(4-(methylsulfonyl)phenyl)benzimidazoles
  • Methylsulfonyl benzene derivatives

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C21H25N3O5S

Molecular Weight

431.5 g/mol

IUPAC Name

5-methylsulfonyl-N-[2-(propan-2-ylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C21H25N3O5S/c1-14(2)22-20(25)15-8-4-5-9-16(15)23-21(26)19-12-13-24(30(3,27)28)17-10-6-7-11-18(17)29-19/h4-11,14,19H,12-13H2,1-3H3,(H,22,25)(H,23,26)

InChI Key

ZHVMNVDCJZENEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCN(C3=CC=CC=C3O2)S(=O)(=O)C

Origin of Product

United States

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